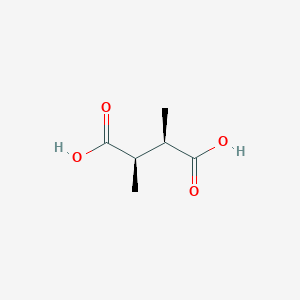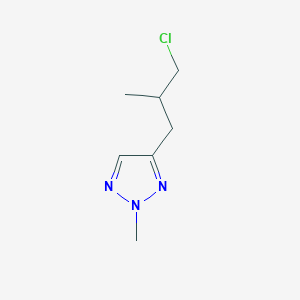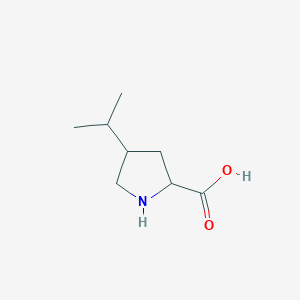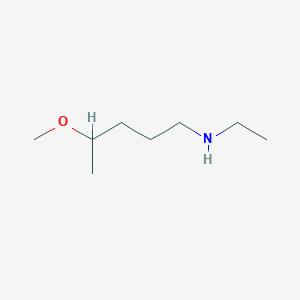
1-Bromo-2,3-dimethyl-5-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,3-dimethyl-5-fluorobenzene is an aromatic compound characterized by the presence of bromine, fluorine, and two methyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethyl-5-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of 2,3-dimethyl-5-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratios of reactants to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. These methods often utilize tubular reactors for diazotization reactions, followed by bromination steps. The use of advanced reaction technologies helps in minimizing side reactions and improving the overall yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2,3-dimethyl-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the bromine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to yield hydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens (e.g., chlorine, iodine) and catalysts such as iron(III) chloride.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various halogenated derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include hydro derivatives and partially reduced aromatic compounds.
Aplicaciones Científicas De Investigación
1-Bromo-2,3-dimethyl-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,3-dimethyl-5-fluorobenzene involves its interaction with electrophiles and nucleophiles. The compound’s bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions, forming intermediates such as benzenonium ions. These intermediates can further react to yield substituted benzene derivatives .
Comparación Con Compuestos Similares
Fluorobenzene: A simpler aromatic compound with only a fluorine substituent.
Bromobenzene: Contains only a bromine substituent.
1-Bromo-2,3-difluorobenzene: Similar structure but with an additional fluorine atom
Propiedades
Fórmula molecular |
C8H8BrF |
|---|---|
Peso molecular |
203.05 g/mol |
Nombre IUPAC |
1-bromo-5-fluoro-2,3-dimethylbenzene |
InChI |
InChI=1S/C8H8BrF/c1-5-3-7(10)4-8(9)6(5)2/h3-4H,1-2H3 |
Clave InChI |
MFEVVOJAOKSGNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-(trifluoromethyl)oxazolo[4,5-c]pyridine](/img/structure/B13146364.png)

![2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13146374.png)
![6-Iodoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13146379.png)
![1-Bromo-9-[(2-methylphenyl)methyl]anthracene](/img/structure/B13146380.png)




![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)




